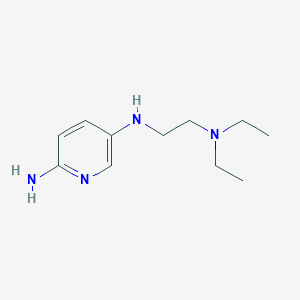
(1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylindol-3-yl)-piperazin-1-ylmethanon;hydrochlorid ist eine Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind für ihre signifikanten biologischen Aktivitäten bekannt und werden in der medizinischen Chemie häufig eingesetzt. Insbesondere diese Verbindung hat aufgrund ihrer einzigartigen chemischen Struktur in verschiedenen wissenschaftlichen Forschungsanwendungen Potenzial gezeigt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1-Methylindol-3-yl)-piperazin-1-ylmethanon;hydrochlorid beinhaltet typischerweise die Reaktion von 1-Methylindol mit Piperazin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Das Reaktionsgemisch wird dann mit Salzsäure behandelt, um das Hydrochloridsalz der Verbindung zu erhalten .
Industrielle Produktionsmethoden
In industrieller Umgebung beinhaltet die Produktion von (1-Methylindol-3-yl)-piperazin-1-ylmethanon;hydrochlorid die großtechnische Synthese unter optimierten Reaktionsbedingungen. Der Prozess beinhaltet die Verwendung von hochreinen Ausgangsmaterialien, effizienten Katalysatoren und fortschrittlichen Reinigungsverfahren, um die Qualität und Ausbeute des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride typically involves the reaction of 1-methylindole with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
(1-Methylindol-3-yl)-piperazin-1-ylmethanon;hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
(1-Methylindol-3-yl)-piperazin-1-ylmethanon;hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antiviraler, anticancerogener und antimikrobieller Eigenschaften.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (1-Methylindol-3-yl)-piperazin-1-ylmethanon;hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Die Verbindung bindet an bestimmte Rezeptoren oder Enzyme, moduliert deren Aktivität und führt zu verschiedenen biologischen Effekten. Die genauen Wege und Ziele, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
(1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methylindol: Ein Vorläufer bei der Synthese von (1-Methylindol-3-yl)-piperazin-1-ylmethanon;hydrochlorid.
Piperazin: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
Indol-Derivate: Verschiedene Indol-Derivate teilen ähnliche chemische Strukturen und biologische Aktivitäten.
Einzigartigkeit
Was (1-Methylindol-3-yl)-piperazin-1-ylmethanon;hydrochlorid von anderen ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination der Indol- und Piperazin-Einheiten. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für Forschung und Entwicklung machen .
Eigenschaften
Molekularformel |
C14H18ClN3O |
|---|---|
Molekulargewicht |
279.76 g/mol |
IUPAC-Name |
(1-methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-16-10-12(11-4-2-3-5-13(11)16)14(18)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H |
InChI-Schlüssel |
NETNWXLITOCXRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol](/img/structure/B12275506.png)
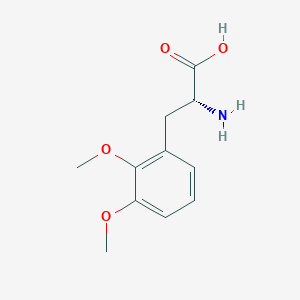
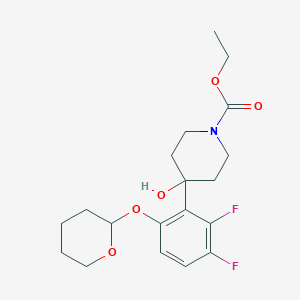
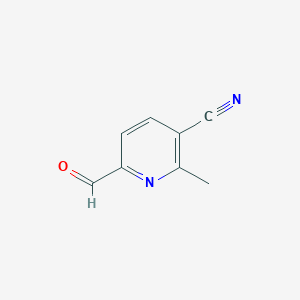
![5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12275531.png)
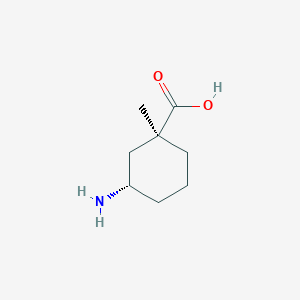
![(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12275540.png)

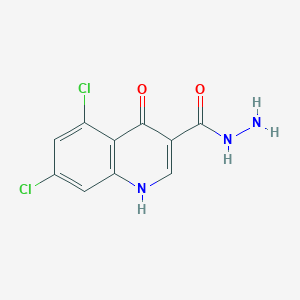
![2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275560.png)

![4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275592.png)
